molecular formula C9H6BrIO B14516971 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene CAS No. 62764-21-0

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene

Cat. No.: B14516971
CAS No.: 62764-21-0
M. Wt: 336.95 g/mol
InChI Key: UYOPSDDAMQIUSN-UHFFFAOYSA-N
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Description

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene is an organic compound that features both bromine and iodine substituents on a benzene ring

Preparation Methods

The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene typically involves the reaction of 4-iodophenol with 3-bromoprop-1-yne. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.

    Coupling Reactions: The compound can participate in coupling reactions such as the Sonogashira coupling, where the alkyne group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

    Oxidation and Reduction Reactions: The alkyne group can be oxidized to form diketones or reduced to form alkenes or alkanes.

Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases like potassium carbonate, and various nucleophiles.

Scientific Research Applications

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.

    Material Science: It can be used in the preparation of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by nucleophiles through a nucleophilic substitution mechanism. In coupling reactions, the alkyne group participates in the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms.

Comparison with Similar Compounds

1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-iodobenzene can be compared with similar compounds such as:

    Propargyl Bromide: This compound, also known as 3-bromo-prop-1-yne, is similar in structure but lacks the iodine substituent. It is used as an alkylating agent in organic synthesis.

    4-Iodophenol: This compound is similar but lacks the bromoprop-2-yn-1-yl group. It is used as a starting material in various organic syntheses.

    (3-Bromo-1-propynyl)benzene: This compound has a similar structure but lacks the iodine substituent on the benzene ring.

Properties

CAS No.

62764-21-0

Molecular Formula

C9H6BrIO

Molecular Weight

336.95 g/mol

IUPAC Name

1-(3-bromoprop-2-ynoxy)-4-iodobenzene

InChI

InChI=1S/C9H6BrIO/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,7H2

InChI Key

UYOPSDDAMQIUSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC#CBr)I

Origin of Product

United States

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